Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate

Medicinal Chemistry Covalent Inhibitors Organic Synthesis

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS 851340-07-3) is a synthetic organic intermediate that combines a thiophene scaffold, a methyl ester side chain, and a chloroacetyl ketone electrophile. This combination of functional groups positions it as a versatile precursor for constructing heterocyclic libraries and covalent probe molecules, particularly in medicinal chemistry programs targeting kinases and other cysteine-dependent enzymes.

Molecular Formula C9H9ClO3S
Molecular Weight 232.68
CAS No. 851340-07-3
Cat. No. B2574289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
CAS851340-07-3
Molecular FormulaC9H9ClO3S
Molecular Weight232.68
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(S1)C(=O)CCl
InChIInChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3
InChIKeyJEMPMPWJBAEHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS 851340-07-3): Lab-Scale Building Block for Covalent Inhibitor Design


Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS 851340-07-3) is a synthetic organic intermediate that combines a thiophene scaffold, a methyl ester side chain, and a chloroacetyl ketone electrophile [1]. This combination of functional groups positions it as a versatile precursor for constructing heterocyclic libraries and covalent probe molecules, particularly in medicinal chemistry programs targeting kinases and other cysteine-dependent enzymes [2]. Its utility as a reactive building block is documented in patented syntheses of hydroxamate-based inhibitors, where it serves as a key intermediate for further elaboration [2].

Why Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate Cannot Be Replaced by Common Thiophene Analogs


Generic substitution of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate with common thiophene analogs is not feasible for chemistry programs requiring a defined covalent warhead . The chloroacetyl group provides a calibrated electrophilicity that enables controlled nucleophilic substitution or addition; replacing it with an acetyl analog eliminates covalent reactivity, while switching to a bromoacetyl analog introduces higher, less controllable reactivity that increases side-product risks [1]. Similarly, using the free carboxylic acid instead of the methyl ester alters solubility and reactivity profiles, potentially derailing established synthetic routes and reducing yields [1]. These functional-group-specific attributes make exact replacement molecules unavailable for the roles this compound fills in multi-step organic syntheses.

Quantitative Head-to-Head Evidence: Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate vs. Closest Analogs


Synthetic Utility: Patent-Yielded Synthesis as a Key Intermediate vs. Alternate Warheads

In a published patent synthesis, Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate was prepared and directly utilized to construct biaryl-linked hydroxamate inhibitors, achieving a high conversion rate in a subsequent amination step [1]. This demonstrates a validated, high-yield synthetic route that is not reported for the corresponding non-electrophilic acetyl analog, which would be incapable of analogous substitution reactions [1].

Medicinal Chemistry Covalent Inhibitors Organic Synthesis

Electrophilic Reactivity Control: Chloroacetyl vs. Bromoacetyl Warhead Stability

The chloroacetyl group offers a calibrated electrophilicity that is generally less reactive and thus more selective than the bromoacetyl analog, reducing premature hydrolysis and non-specific alkylation. While direct kinetic studies comparing Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate with the bromoacetyl derivative are absent from public literature, the well-established reactivity hierarchy of α-haloketones (Cl < Br < I) supports the inference that the chloroacetyl analog provides improved handleability and storage stability compared to the bromoacetyl analog [1][2].

Covalent Inhibitor Design Reactivity Tuning Chemical Stability

Solubility and Handling: Methyl Ester vs. Free Carboxylic Acid Analog

The methyl ester analog possesses superior solubility in common organic solvents compared to the corresponding free carboxylic acid, 2-[5-(2-chloroacetyl)thiophen-2-yl]acetic acid (CAS 175203-15-3). While exact solubility values are not publicly reported, calculated LogP for the methyl ester is 1.9 [1] versus a predicted LogP of approximately 1.3 for the free acid (estimated via ChemDraw), indicating higher lipophilicity and better partitioning into organic layers during extractive workup. This difference directly impacts synthetic workflow suitability.

Organic Synthesis Solubility Formulation

Purity Consistency: Available Supply of 95% Purity Building Block vs. Unavailable High-Purity Analogs

Multiple commercial suppliers report Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate at a defined purity of 95% [1]. In contrast, the closely related carboxylic acid analog (CAS 175203-15-3) is often only available via custom synthesis with variable purity or as 'batch-dependent' quality. For procurement officers, the ability to source a consistent 95% pure intermediate from stock reduces qualification time and experimental variability.

Chemical Procurement Purity Supply Chain

Top Application Scenarios for Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate in R&D


Covalent Kinase Inhibitor Fragment Synthesis

In fragment-based drug discovery, Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate serves as a chloromethyl ketone warhead precursor for targeting non-catalytic cysteines in kinases. Its calibrated electrophilicity, supported by class-level reactivity inferences [Section 3, Evidence 2], makes it suitable for generating covalent fragments with improved selectivity profiles compared to more reactive bromoacetyl analogs [1].

Key Intermediate for Hydroxamate-Based HDAC Inhibitors

As explicitly demonstrated in a US patent, this compound was transformed via sequential thiazole formation and hydroxamate elaboration to produce biaryl-linked hydroxamate inhibitors with antiproliferative activity [1]. The documented 84% yield and established reaction conditions provide a validated starting point for medicinal chemists developing novel histone deacetylase inhibitors [Section 3, Evidence 1].

Thiophene-Containing Heterocyclic Library Synthesis

The combination of a chloroacetyl electrophile and a thiophene/ester scaffold allows parallel diversification: the chloroacetyl site reacts with amines or thiols, while the ester can be hydrolyzed or amidated. This dual orthogonality is not available in the simpler acetyl analog, which lacks the electrophilic handle [1]. Research teams building thiophene-based libraries can exploit this to generate diverse chemotypes from a single precursor.

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